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Compound of Interest

Compound Name: 5-Aminoquinoxalin-2(1H)-one

Cat. No.: B3032048 Get Quote

An In-Depth Technical Guide to 5-Aminoquinoxalin-2(1H)-one: A Privileged Scaffold in

Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The quinoxalin-2(1H)-one core is a "privileged structure" in medicinal chemistry, frequently

appearing in pharmacologically active compounds with a wide range of applications.[1] This

guide focuses on a specific, functionalized derivative, 5-Aminoquinoxalin-2(1H)-one,

providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis,

and critical role as a scaffold in drug development. As a versatile heterocyclic compound, its

structure allows for diverse modifications, making it a focal point in the search for novel

therapeutics, particularly as kinase inhibitors for oncology.[1][2] This document serves as a

technical resource, synthesizing data from authoritative sources to explain the causality behind

experimental choices and to provide a foundation for further research and development.

Molecular Structure and Physicochemical
Properties
The foundational characteristics of 5-Aminoquinoxalin-2(1H)-one dictate its behavior in both

chemical and biological systems. Its structure, a fusion of a benzene ring and a pyrazin-2(1H)-
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one ring, is embellished with a critical amino group at the C5 position, which provides a key site

for hydrogen bonding and further derivatization.

Core Structure and Tautomerism
A crucial aspect of the quinoxalin-2(1H)-one scaffold is its existence in a tautomeric equilibrium

between the lactam (amide) and lactim (enol) forms. The lactam form is generally predominant

in solution.[3] This equilibrium is significant as it can influence the molecule's hydrogen bonding

capabilities and its interaction with biological targets.

Caption: Lactam-lactim tautomerism of 5-Aminoquinoxalin-2(1H)-one.

Physicochemical Data
Quantitative data provides a baseline for experimental design, including solubility testing and

formulation development. The properties of 5-Aminoquinoxalin-2(1H)-one are summarized

below.

Property Value Source

Molecular Formula C₈H₇N₃O [4]

Molar Mass 161.16 g/mol [4]

CAS Number 1002129-56-7 [4]

Storage Conditions

Inert atmosphere, Room

temperature, Keep in dark

place

[4]

Spectral Characterization Profile
Spectroscopic analysis is essential for structural confirmation post-synthesis. Based on its

structure and data from analogous compounds, the following spectral characteristics are

expected:

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on

the benzene ring, with chemical shifts influenced by the electron-donating amino group and

the electron-withdrawing pyrazinone ring.[5] Additional signals corresponding to the N-H
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protons of the amine and amide groups would also be present, often as broad singlets that

are exchangeable with D₂O.[6]

¹³C NMR: The carbon spectrum would show signals for the eight distinct carbon atoms,

including the characteristic carbonyl carbon (C=O) signal in the downfield region (typically

~150-160 ppm).[5]

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption

bands corresponding to the N-H stretching vibrations of the primary amine and the

secondary amide, as well as a prominent C=O stretching band for the lactam carbonyl group

(typically ~1680-1690 cm⁻¹).[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺)

consistent with C₈H₇N₃O.[5]

Synthesis and Purification
The synthesis of quinoxalin-2(1H)-ones is well-established, most commonly proceeding via the

condensation of an o-phenylenediamine with an α-keto acid or its ester.[7][8] This approach

offers a reliable and versatile route to the core scaffold.

General Synthesis Workflow
The synthesis of 5-Aminoquinoxalin-2(1H)-one can be achieved by reacting 1,2,4-

triaminobenzene with an α-keto acid like glyoxylic acid, followed by cyclization. The choice of

starting materials is critical; the positions of the amine groups on the benzene ring direct the

final position of the amino group on the quinoxalinone product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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